1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol
Description
1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C11H15Cl2NO It is characterized by the presence of a dichlorophenyl group attached to an ethylamino chain, which is further connected to a propanol moiety
Properties
Molecular Formula |
C11H15Cl2NO |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H15Cl2NO/c1-7(15)6-14-8(2)10-4-3-9(12)5-11(10)13/h3-5,7-8,14-15H,6H2,1-2H3 |
InChI Key |
GNBVLBQFQOUTJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 2,4-dichlorophenyl ethylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol
- 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-ethanol
Uniqueness
1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and a propanol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
The compound 1-{[1-(2,4-dichlorophenyl)ethyl]amino}propan-2-ol , also known by its CAS number 1154985-92-8, is a member of the amino alcohol class of compounds. Its structure features a dichlorophenyl group, which has implications for its biological activity. This article explores the biological activities associated with this compound, including pharmacological effects, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 248.15 g/mol. The compound's structure is characterized by the presence of a secondary amine and an alcohol functional group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅Cl₂NO |
| Molecular Weight | 248.15 g/mol |
| CAS Number | 1154985-92-8 |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Adrenergic Activity : Compounds with a similar structure have been shown to act as adrenergic agents, potentially influencing cardiovascular function and metabolic processes.
- Antidepressant Effects : Some studies suggest that related compounds may possess antidepressant properties due to their interaction with neurotransmitter systems.
- CNS Activity : The presence of an amino group allows for potential central nervous system (CNS) effects, which could include sedative or stimulant properties depending on the specific receptor interactions.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
- A study published in Journal of Medicinal Chemistry evaluated the efficacy of similar amino alcohols in modulating adrenergic receptors and found promising results in terms of selectivity and potency against certain receptor subtypes .
- Another research project focused on the neuropharmacological effects of related compounds demonstrated significant antidepressant-like effects in animal models, suggesting that these compounds could be explored for therapeutic applications in mood disorders .
The biological activity of this compound is likely mediated through its interaction with various neurotransmitter systems:
- Adrenergic Receptors : It may act as an agonist or antagonist at alpha and beta adrenergic receptors, influencing norepinephrine levels in the brain.
- Serotonergic System : Similar compounds have been shown to affect serotonin pathways, which are crucial for mood regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
